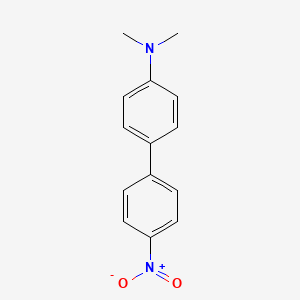

4-Dimethylamino-4'-nitrobiphenyl

Übersicht

Beschreibung

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is an organic compound characterized by its unique structural features, including a biphenyl core with a nitro group at the 4' position and a dimethylamino group at the 4 position. This compound is known for its intriguing chemical properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DNBP can be synthesized through several methods, including nitration and cross-coupling reactions

Industrial Production Methods: In an industrial setting, the production of DNBP typically involves large-scale nitration processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: DNBP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro and dimethylamino groups, which play a crucial role in the compound's reactivity.

Common Reagents and Conditions:

Oxidation: DNBP can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: The nitro group in DNBP can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Oxidation of DNBP can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group results in the formation of 4-dimethylamino-4'-amino biphenyl.

Substitution: Substitution reactions can yield various substituted biphenyl derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

DNBP exhibits intramolecular charge transfer (ICT) characteristics, which are crucial for its functionality in various applications. The compound's structure consists of a dimethylamino group that donates electrons and a nitro group that withdraws them, facilitating ICT processes. This property allows DNBP to interact effectively with various biomolecules, influencing biochemical pathways and reactions.

Chemistry

DNBP serves as a model compound for studying:

- Intramolecular Charge Transfer : Its ability to undergo ICT makes it valuable for investigating molecular interactions and electronic transitions.

- Nonlinear Optical Properties : DNBP is explored for its applications in nonlinear optics (NLO), particularly as a potential material for optical devices due to its efficient ICT dynamics .

Biology

In biological research, DNBP is utilized for:

- Fluorescent Probes : Its fluorescence properties allow it to be used as a probe for imaging biological processes, enabling researchers to track cellular activities.

- Cellular Metabolism Studies : DNBP influences metabolic pathways by modulating enzyme activities, thus impacting overall cellular metabolism.

Medicine

DNBP has promising applications in medicine:

- Drug Development : Its derivatives are being investigated for therapeutic applications, including potential new drugs and diagnostic agents.

- Fluorescent Imaging : The compound's fluorescence can be harnessed for imaging techniques in medical diagnostics.

Industry

In industrial applications, DNBP is used for:

- Organic Semiconductors : Its unique properties make it suitable for producing advanced materials used in optoelectronic devices.

- Polymerization Monitoring : DNBP's fluorescence sensitivity to solvent viscosity allows it to monitor polymerization processes in real-time.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for ICT studies | Investigates molecular interactions and electronic transitions |

| Biology | Fluorescent probe | Enables tracking of biological processes |

| Medicine | Drug development | Potential new drugs and diagnostic agents |

| Industry | Organic semiconductors | Used in advanced materials for optoelectronics |

Case Study 1: Fluorescence Probing

A study demonstrated that DNBP could effectively serve as a fluorescent probe in live-cell imaging. By monitoring the fluorescence intensity changes in response to cellular environments, researchers were able to visualize dynamic cellular processes.

Case Study 2: Nonlinear Optical Applications

Research into the NLO properties of DNBP showed that it could be utilized in developing second-harmonic generators and waveguide electro-optical modulators. These findings highlight its potential in creating advanced optical devices that require efficient charge transfer mechanisms.

Wirkmechanismus

The mechanism by which DNBP exerts its effects is primarily based on its intramolecular charge transfer (ICT) properties. The nitro group acts as an electron acceptor, while the dimethylamino group acts as an electron donor, resulting in a push-pull electronic effect. This ICT process leads to unique optical and electronic properties, making DNBP useful in various applications.

Molecular Targets and Pathways Involved:

ICT Process: The ICT process involves the transfer of electrons within the molecule, leading to changes in its electronic and optical properties.

Nonlinear Optical (NLO) Properties: DNBP exhibits strong NLO properties due to its ICT character, making it suitable for applications in photonics and optoelectronics.

Vergleich Mit ähnlichen Verbindungen

4-Dimethylamino-4'-nitrostilbene (DNS)

4-Nitrobiphenyl (NB)

4-Aminobiphenyl (ABP)

4-Nitroaniline (NAP)

Biologische Aktivität

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is an organic compound notable for its unique structural features and significant biological activity. It is characterized by a biphenyl core with a dimethylamino group and a nitro substituent, which contribute to its intramolecular charge transfer (ICT) properties. This article explores the biological activity of DNBP, focusing on its mechanisms of action, cellular effects, and implications in various biochemical pathways.

Intramolecular Charge Transfer (ICT)

The primary mechanism of action of DNBP is its ability to undergo intramolecular charge transfer. The compound's structure allows for efficient electron transfer between the dimethylamino group and the nitro group. This process is crucial in determining its reactivity and interaction with biological molecules. The ICT dynamics are influenced by environmental factors such as solvent polarity, which affects the compound's electronic structure and reactivity .

Biochemical Pathways

DNBP interacts with various enzymes and proteins, modulating their activity through its ICT properties. It has been shown to influence several cellular processes, including:

- Cell Signaling : DNBP can alter signaling pathways by interacting with key regulatory proteins.

- Gene Expression : The compound may affect transcription factors, leading to changes in gene expression profiles.

- Metabolic Pathways : DNBP modulates the activity of enzymes involved in metabolic processes, impacting overall cellular metabolism.

Cellular Effects

DNBP's effects on cellular function can vary based on concentration:

- Low Concentrations : At lower doses, DNBP can enhance specific biochemical pathways without significant toxicity.

- High Concentrations : Elevated doses may lead to cytotoxic effects, including disruption of normal metabolic functions and cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of DNBP, providing insights into its effects on different systems.

Study 1: ICT Dynamics

In a study examining the ICT dynamics of DNBP using ultrafast transient absorption spectroscopy, researchers found that the rate of the ICT process is highly dependent on solvent viscosity. In polar solvents like acetonitrile, DNBP exhibited rapid ICT due to barrierless twisting of the dimethylamino group. In contrast, less polar solvents slowed down this process significantly .

Study 2: Toxicological Assessment

A toxicological assessment demonstrated that while DNBP at low concentrations promoted cellular metabolism, higher concentrations resulted in significant cytotoxicity. This study highlighted the importance of dosage in determining the compound's biological effects .

Study 3: Molecular Interaction Studies

Research utilizing computational methods revealed that DNBP binds to specific enzymes involved in metabolic pathways. This binding alters enzyme activity and subsequently affects downstream metabolic processes. The findings suggest that DNBP's interactions are not only limited to direct enzymatic inhibition but also include modulation of regulatory networks within cells .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Intramolecular Charge Transfer | Efficient electron transfer between dimethylamino and nitro groups influences reactivity. |

| Cell Signaling | Modulates signaling pathways through interaction with regulatory proteins. |

| Gene Expression | Affects transcription factors leading to changes in gene expression profiles. |

| Metabolic Pathways | Interacts with key enzymes influencing metabolic flux within cells. |

| Toxicity | Low concentrations enhance metabolism; high concentrations can cause cytotoxicity. |

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGALHOPBAVGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544763 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-87-5 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?

A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].

Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?

A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].

Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?

A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].

Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?

A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.